molecular formula C10H17NO2 B1212920 Acetylpseudotropine CAS No. 3423-26-5

Acetylpseudotropine

Cat. No.: B1212920
CAS No.: 3423-26-5
M. Wt: 183.25 g/mol
InChI Key: MDIDMOWWLBGYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetylpseudotropine is a tropane alkaloid derivative, structurally characterized by the presence of an acetyl group attached to the nitrogenous bicyclic alkaloid parent structure Tropane alkaloids are known for their pharmacological activities, and this compound is no exception

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetylpseudotropine can be synthesized through the esterification of pseudotropine with acetic anhydride. The reaction typically involves the following steps:

    Starting Material: Pseudotropine.

    Reagent: Acetic anhydride.

    Catalyst: Concentrated sulfuric acid.

    Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale esterification processes using similar reagents and conditions. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Acetylpseudotropine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Acetylpseudotropine has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex tropane alkaloids.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of acetylpseudotropine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may exert its effects by binding to these receptors and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

    Tropine: Another tropane alkaloid with similar structural features.

    Pseudotropine: The parent compound from which acetylpseudotropine is derived.

    Scopolamine: A well-known tropane alkaloid with significant pharmacological activity.

Uniqueness: this compound is unique due to the presence of the acetyl group, which imparts distinct chemical and pharmacological properties compared to other tropane alkaloids. This modification can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-7(12)13-10-5-8-3-4-9(6-10)11(8)2/h8-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIDMOWWLBGYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC(C1)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70955775
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3423-26-5
Record name 8-Azabicyclo(3.2.1)octan-3-ol, 8-methylacetate (ester), exo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003423265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetylpseudotropine
Reactant of Route 2
Reactant of Route 2
Acetylpseudotropine
Reactant of Route 3
Reactant of Route 3
Acetylpseudotropine
Reactant of Route 4
Reactant of Route 4
Acetylpseudotropine
Reactant of Route 5
Reactant of Route 5
Acetylpseudotropine
Reactant of Route 6
Reactant of Route 6
Acetylpseudotropine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.